![molecular formula C28H18BrClO2 B2901106 2-[(3-Bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone CAS No. 337921-37-6](/img/structure/B2901106.png)
2-[(3-Bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone (hereafter referred to as “Compound A”) is a synthetic compound that has been studied for its potential applications in scientific research.
科学的研究の応用
Compound A has been studied for its potential applications in scientific research. It has been used in the synthesis of various biologically active molecules, including drugs, antibiotics, and other compounds. It has also been used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides. Additionally, Compound A has been studied for its potential use in the synthesis of materials for use in fuel cells and other energy storage devices.
作用機序
Compound A has been studied for its potential mechanism of action. It has been suggested that the compound may be able to interact with various cellular components, such as proteins and enzymes, to modulate their activity. Additionally, the compound has been suggested to be able to interact with cell membranes to modulate their permeability.
Biochemical and Physiological Effects
Compound A has been studied for its potential biochemical and physiological effects. It has been suggested that the compound may be able to modulate the activity of certain enzymes, leading to changes in biochemical pathways. Additionally, the compound has been suggested to be able to interact with cell membranes to modulate their permeability, leading to changes in the transport of ions and molecules across the membrane.
実験室実験の利点と制限
Compound A has several advantages and limitations for lab experiments. One advantage of using Compound A is that it is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, one limitation of using Compound A is that it is relatively expensive and may not be cost-effective for some experiments.
将来の方向性
Compound A has potential for further research and development. One potential future direction is to explore the compound’s potential for use in the synthesis of new and improved drugs and antibiotics. Additionally, the compound could be studied for its potential use in the synthesis of polymers and materials for use in fuel cells and other energy storage devices. Finally, further research into the compound’s mechanism of action and biochemical and physiological effects could lead to the development of new and improved treatments for various diseases.
合成法
Compound A can be synthesized using a two-step process. The first step involves the reaction of 4-chlorophenol with 3-bromobenzaldehyde in the presence of a base such as sodium hydroxide to form 2-[(3-bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone. The second step involves the reaction of the intermediate with a Grignard reagent such as ethylmagnesium bromide to form the desired product.
特性
IUPAC Name |
(2Z)-2-[(3-bromophenyl)methylidene]-7-(4-chlorophenoxy)-3-phenyl-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18BrClO2/c29-20-9-4-6-18(16-20)17-24-26(19-7-2-1-3-8-19)23-10-5-11-25(27(23)28(24)31)32-22-14-12-21(30)13-15-22/h1-17,26H/b24-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMNEGHZTXSVJI-ULJHMMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=CC=C3)OC4=CC=C(C=C4)Cl)C(=O)C2=CC5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2C3=C(C(=CC=C3)OC4=CC=C(C=C4)Cl)C(=O)/C2=C\C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

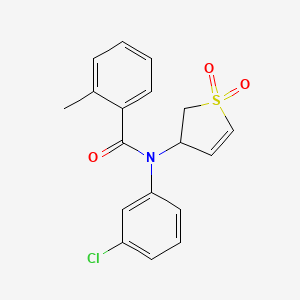
![2-[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2901026.png)
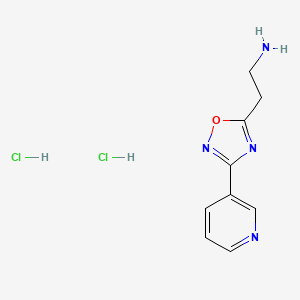


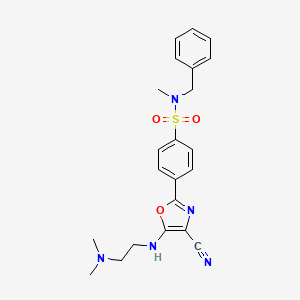

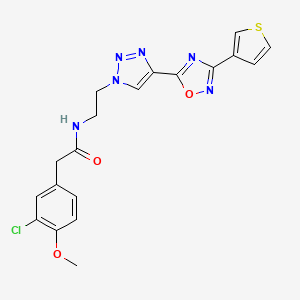
![N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2901041.png)
![4,6-Dimethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinonitrile](/img/structure/B2901042.png)
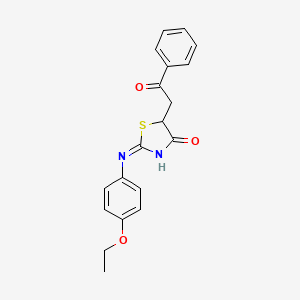
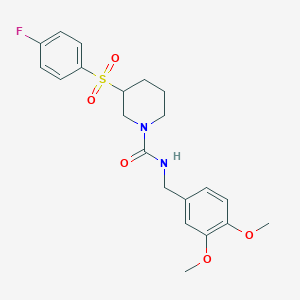
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide](/img/structure/B2901045.png)
![2-(4-Methylphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2901046.png)